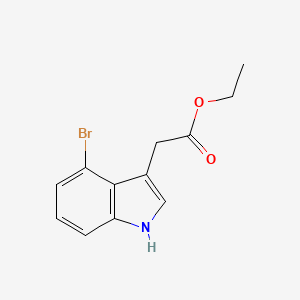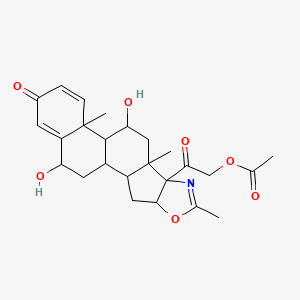
6-Hydroxy Lantadin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Lantadin involves multiple steps, including methylation, bromination, methoxylation, and demethylation . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process is optimized to maximize yield and minimize costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy Lantadin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Hydroxy Lantadin has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods . In biology, it is investigated for its potential antioxidant and antimicrobial properties . In medicine, this compound is explored for its potential therapeutic effects, including its role in treating neurodegenerative diseases and cancer .
Mechanism of Action
The mechanism of action of 6-Hydroxy Lantadin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress and influencing the activity of enzymes involved in cellular processes . The compound’s ability to form free radicals and inhibit mitochondrial respiratory chain complexes plays a crucial role in its biological activity .
Comparison with Similar Compounds
6-Hydroxy Lantadin is similar to other phenolic compounds, such as 6-Hydroxygenistein and 6-Hydroxy-L-nicotine . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific molecular structure and the distinct pathways it targets, making it a valuable compound for various research applications .
List of Similar Compounds:- 6-Hydroxygenistein
- 6-Hydroxy-L-nicotine
- Phenolic antioxidants
Properties
Molecular Formula |
C25H31NO7 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[2-(11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3 |
InChI Key |
UFQYEKPVHOQAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



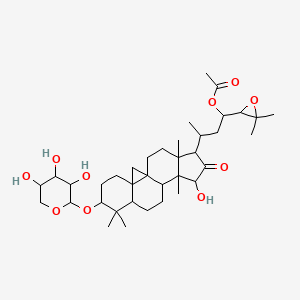
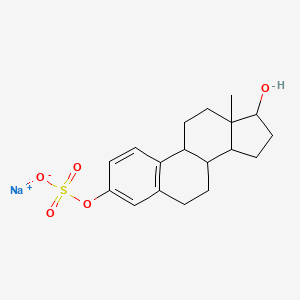
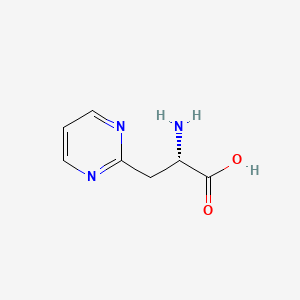
![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)
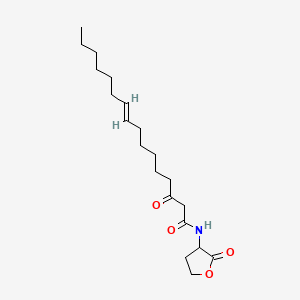
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)

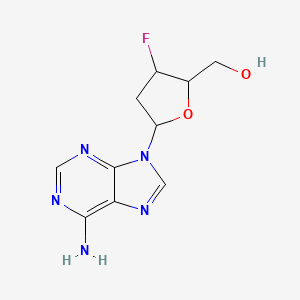


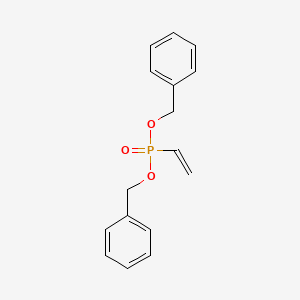
![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)
